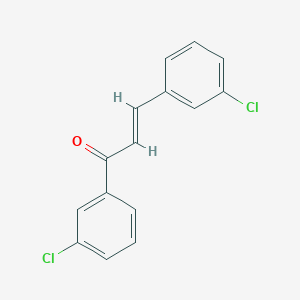
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule comprises two substituted benzene rings bridged by a prop-2-en-1-one group and exists in an E configuration about the C = N double bond . The molecule has crystallographic inversion symmetry and lies about an inversion centre at the centroid of the central benzene ring .
Physical And Chemical Properties Analysis
Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . In all the cases the piezo electric strain matrix turns out to be zero indicating that these are centrosymmetric molecules .
Mécanisme D'action
The mechanism of action of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to be involved in a variety of reaction mechanisms, including radical reactions, Friedel-Crafts alkylations, and Wittig reactions. Additionally, this compound has been shown to be an effective catalyst for the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes involved in the synthesis of fatty acids and the stimulation of the production of prostaglandins. Additionally, this compound has been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not prone to decomposition or oxidation.
However, this compound also has a number of limitations. It is a relatively volatile compound and can easily evaporate, making it difficult to handle in the laboratory. Additionally, it is a relatively toxic compound and should be handled with caution.
Orientations Futures
The potential future applications of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one are numerous. It could be used in the synthesis of new pharmaceuticals and other organic compounds, as well as in the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic agents. Finally, new methods for the synthesis of this compound could lead to more efficient and economical production of this compound.
Méthodes De Synthèse
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one can be synthesized through a variety of methods, with the most common method of synthesis being the Friedel-Crafts alkylation reaction. This method involves the reaction of an aromatic halide, such as 3-chlorobenzene, with an alkyl halide, such as 2-chloropropene, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a radical mechanism and yields this compound as the major product. Other methods of synthesis include the Grignard reaction and the Wittig reaction.
Applications De Recherche Scientifique
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of reaction mechanisms, and the preparation of pharmaceuticals. For example, this compound has been used as an intermediate in the synthesis of the anti-inflammatory drug celecoxib. Additionally, this compound has been used in the synthesis of the anticancer agent bicalutamide. This compound has also been used in the synthesis of the anti-arrhythmic agent amiodarone.
Propriétés
IUPAC Name |
(E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUSFCJLZEVQJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

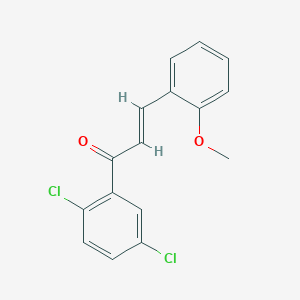


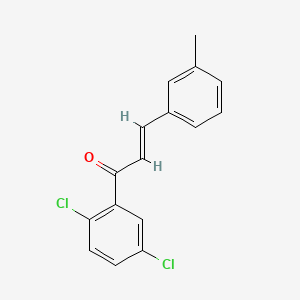
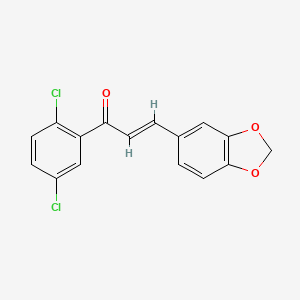


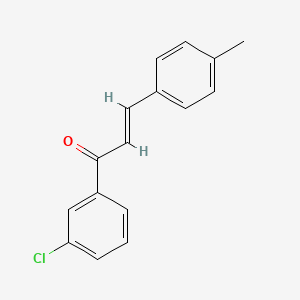
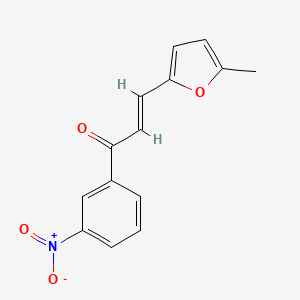


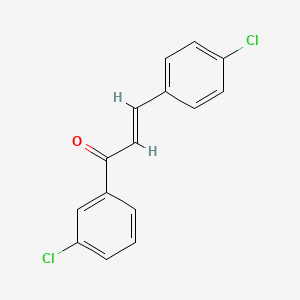
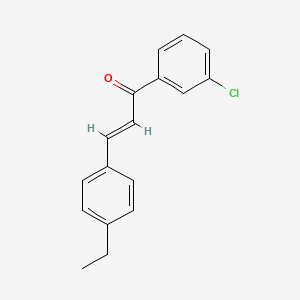
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)